molecular formula C10H10ClNO2 B7850802 n-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide CAS No. 6660-08-8

n-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide

Cat. No.: B7850802
CAS No.: 6660-08-8
M. Wt: 211.64 g/mol
InChI Key: JDULJEQJLPNIPK-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide: is a chemical compound with the molecular formula C8H8ClNO . It is a derivative of acetamide and contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with ammonia to form the final product.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-: [2-(4-Chlorophenyl)-2-oxethyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form 4-chlorobenzophenone .

  • Reduction: : Reduction reactions can lead to the formation of 4-chlorophenylacetic acid .

  • Substitution: : Substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : 4-Chlorobenzophenone

  • Reduction: : 4-Chlorophenylacetic acid

  • Substitution: : Various derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide: has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: : It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide: is similar to other acetamide derivatives, such as N-(4-chlorophenyl)acetamide and 4-chloroacetanilide . its unique structure, particularly the presence of the oxoethyl group, sets it apart and may contribute to its distinct properties and applications.

List of Similar Compounds

  • N-(4-chlorophenyl)acetamide

  • 4-chloroacetanilide

  • N-(2-Benzoyl-4-chlorophenyl)formamide

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)12-6-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDULJEQJLPNIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30985194
Record name N-[2-(4-Chlorophenyl)-2-oxoethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6660-08-8
Record name NSC157752
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(4-Chlorophenyl)-2-oxoethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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